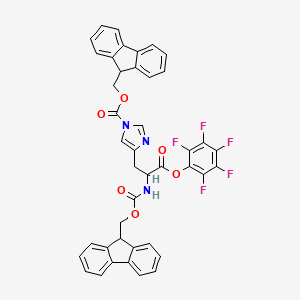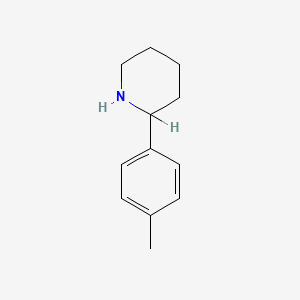
2-(4-Methylphenyl)piperidine
描述
2-(4-Methylphenyl)piperidine is a chemical compound with the molecular formula C12H17N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives like 2-(4-Methylphenyl)piperidine is an important task in modern organic chemistry . The synthesis strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed piperidine rings . The synthesis of piperidine is easy, economic, and less time-consuming .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)piperidine is characterized by a six-membered piperidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)piperidine has a molecular weight of 175.27 . It is a liquid at room temperature . More specific physical and chemical properties may require further experimental analysis.科学研究应用
Synthesis and Evaluation in D2-like Receptors
Research highlights the significance of arylcycloalkylamines, such as phenyl piperidines, in developing antipsychotic agents due to their potency and selectivity at D(2)-like receptors. Arylalkyl substituents enhance the binding affinity of these compounds, showcasing their potential in creating more effective treatments for conditions mediated by these receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure in many pharmacological agents, exhibits a wide range of therapeutic uses. Its derivatives have been explored for their antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral properties, among others. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, indicating its versatility in drug design (Rathi et al., 2016).
Piper Species and Phytochemistry
Piper species, rich in essential oils and secondary metabolites, are utilized in traditional medicine and have shown promising biological activities. They exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. This positions Piper species as a significant source of new compounds for developing treatments for diseases like leishmaniasis and others (Peixoto et al., 2021).
Black Pepper and Piperine
Piperine, the active principle of black pepper (Piper nigrum), has been studied for its diverse physiological effects. It enhances the digestive capacity, exhibits antioxidant activity, and influences drug metabolism by affecting the bioavailability of therapeutic drugs and phytochemicals. This demonstrates its potential as a natural product with significant health benefits and as a bioenhancer of drug efficacy (Srinivasan, 2007).
Neurochemistry and Neurotoxicity of Ecstasy
The neurochemical effects and neurotoxicity of MDMA ("Ecstasy"), related to phenylisopropylamines like 2-(4-Methylphenyl)piperidine, are of significant interest due to their implications in neuropsychiatric disorders. Research focuses on understanding the acute and long-term effects of these compounds on the serotonin system, providing insights into their therapeutic potential and risks (McKenna & Peroutka, 1990).
未来方向
Piperidine derivatives, including 2-(4-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
2-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPQNRTPBUGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005722 | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)piperidine | |
CAS RN |
85237-66-7 | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
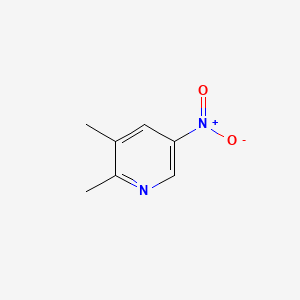
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
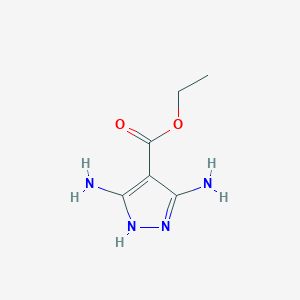
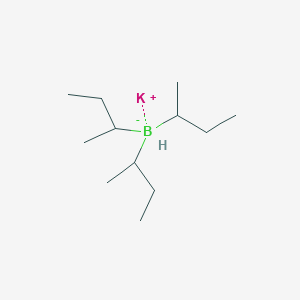
![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
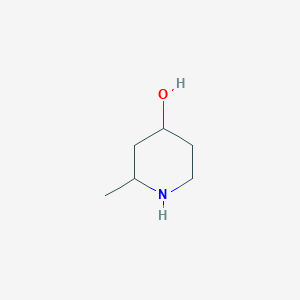
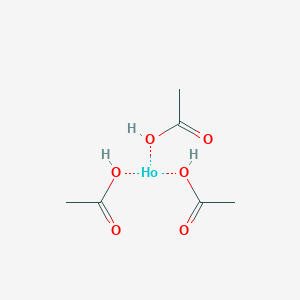
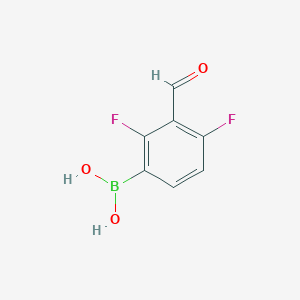
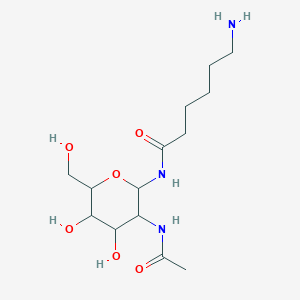
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)

